molecular formula C17H23NO4 B141573 (4R)-1-N-Boc-4-Benzyl-D-proline CAS No. 158459-13-3

(4R)-1-N-Boc-4-Benzyl-D-proline

Cat. No. B141573
CAS RN: 158459-13-3
M. Wt: 305.4 g/mol
InChI Key: JPNHKKRLLDYCIZ-ZIAGYGMSSA-N
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Description

The compound "(4R)-1-N-Boc-4-Benzyl-D-proline" is a derivative of the amino acid proline, which is a key building block in the synthesis of peptides and proteins. It is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in the synthesis of chiral catalysts and foldamers, as well as its role in promoting specific conformations in peptides.

Synthesis Analysis

The synthesis of related proline derivatives has been described in several studies. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are structurally related to "(4R)-1-N-Boc-4-Benzyl-D-proline," starts from benzyl-N-Boc-(3R)-aminobutanoate. This process involves cyclization and rearrangement catalyzed by Sn(OTf)2, followed by activation of the carboxy group to form oligomers . Another study reports the synthesis of 4,5'-bis-proline compounds through a reductive dimerization of N-acyloxyiminium ions, which are generated from N-Boc pyrrolidines . These methods highlight the versatility and complexity of synthesizing proline derivatives.

Molecular Structure Analysis

The molecular structure of proline derivatives significantly influences their conformational preferences. For example, the incorporation of perfluoro-tert-butyl groups in (2S,4R)- and (2S,4S)-4-hydroxyproline leads to distinct conformational preferences, with one promoting a polyproline helix . This suggests that the substitution pattern on the proline ring, such as the benzyl and Boc groups in "(4R)-1-N-Boc-4-Benzyl-D-proline," would also impact its conformational behavior.

Chemical Reactions Analysis

Proline derivatives are known to catalyze aldol and Mannich reactions. The 4,5'-bis-proline compounds synthesized in one study were shown to be effective metal-free catalysts for these reactions . Similarly, the synthesis of a chiral catalyst from (R)-hydroxy-(S)-proline, which is structurally similar to "(4R)-1-N-Boc-4-Benzyl-D-proline," resulted in an efficient catalyst for asymmetric aldol reactions . These findings demonstrate the chemical reactivity of proline derivatives in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of proline derivatives are influenced by their stereochemistry and substituents. The synthesis of stereoisomers of N-benzyl-3-hydroxy-4-methylproline shows that the stereochemistry affects the outcome of key reactions, such as enzymatic separation and intramolecular cyclization . The presence of protecting groups like Boc also affects the solubility and reactivity of these compounds, which is crucial for their application in peptide synthesis and catalysis.

Scientific Research Applications

Chiral Catalysts for Asymmetric Reactions

(4R)-1-N-Boc-4-Benzyl-D-proline derivatives have been synthesized and applied as chiral catalysts in asymmetric aldol reactions. These catalysts have demonstrated efficiency in yielding products with high enantiomeric excess, showcasing their potential in stereoselective synthesis, which is crucial for producing chiral pharmaceutical compounds.

Molecular Modeling and Ligand Selectivity

Research on the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, starting from cis-4-hydroxy-D-proline, has contributed to understanding the activity of compounds at metabotropic glutamate receptors (mGluRs). This work highlights the significance of proline derivatives in designing selective ligands for receptor subtypes, which is pivotal for developing targeted therapeutics.

Chiral Separation Techniques

Advancements in chiral separation methods for proline derivatives, such as (4R)-1-N-Boc-4-Benzyl-D-proline, have been achieved using high-performance liquid chromatography (HPLC). These techniques are essential for the purification of enantiomerically pure compounds, which are important for pharmaceutical applications and research.

Conformational Studies and Peptide Design

The incorporation of proline derivatives into peptides has been explored to influence their conformation and stability. For example, substituting proline with specific derivatives in the trp cage miniprotein has shown to affect the peptide's thermal stability and alpha-helicity. Such studies are fundamental in understanding protein folding and designing stable peptide-based therapeutics.

Synthesis of Polycyclic Analogues

Research on the synthesis of polycyclic analogues of proline and prolinol demonstrates the versatility of proline derivatives in constructing complex molecular architectures. These compounds have potential applications in materials science and as novel scaffolds in medicinal chemistry.

properties

IUPAC Name

(2R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHKKRLLDYCIZ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428038
Record name (4R)-1-N-Boc-4-Benzyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-1-N-Boc-4-Benzyl-D-proline

CAS RN

158459-13-3
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158459-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-N-Boc-4-Benzyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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